2-(1H-benzotriazol-1-yl)-1-[4-(2-chloro-6-nitrophenoxy)phenyl]ethanone
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Overview
Description
2-(1H-1,2,3-BENZOTRIAZOL-1-YL)-1-[4-(2-CHLORO-6-NITROPHENOXY)PHENYL]-1-ETHANONE is a synthetic organic compound that belongs to the class of benzotriazole derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-1,2,3-BENZOTRIAZOL-1-YL)-1-[4-(2-CHLORO-6-NITROPHENOXY)PHENYL]-1-ETHANONE typically involves the following steps:
Formation of Benzotriazole Derivative: The benzotriazole moiety is synthesized through the reaction of o-phenylenediamine with nitrous acid.
Coupling Reaction: The benzotriazole derivative is then coupled with a suitable phenyl ethanone derivative under specific reaction conditions, such as the presence of a base (e.g., sodium hydroxide) and a solvent (e.g., ethanol).
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, hydrogen gas with a catalyst.
Substitution Reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group may yield an amino derivative.
Scientific Research Applications
Chemistry
Catalysis: The compound may be used as a catalyst or catalyst precursor in various chemical reactions.
Material Science: It can be incorporated into polymers or coatings to enhance their properties.
Biology
Biological Probes: The compound may be used as a probe to study biological processes.
Drug Development: It can serve as a lead compound for the development of new pharmaceuticals.
Medicine
Therapeutic Agents: Potential use in the treatment of diseases due to its biological activity.
Industry
UV Stabilizers: Benzotriazole derivatives are known for their ability to absorb UV light, making them useful in the production of UV stabilizers for plastics and coatings.
Mechanism of Action
The mechanism of action of 2-(1H-1,2,3-BENZOTRIAZOL-1-YL)-1-[4-(2-CHLORO-6-NITROPHENOXY)PHENYL]-1-ETHANONE involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would require detailed experimental studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
2-(1H-1,2,3-BENZOTRIAZOL-1-YL)-1-PHENYLETHANONE: Lacks the chloro and nitro substituents.
2-(1H-1,2,3-BENZOTRIAZOL-1-YL)-1-(4-METHOXYPHENYL)ETHANONE: Contains a methoxy group instead of the chloro and nitro groups.
Uniqueness
The presence of the chloro and nitro groups in 2-(1H-1,2,3-BENZOTRIAZOL-1-YL)-1-[4-(2-CHLORO-6-NITROPHENOXY)PHENYL]-1-ETHANONE imparts unique chemical and biological properties, such as increased reactivity and potential biological activity.
Properties
Molecular Formula |
C20H13ClN4O4 |
---|---|
Molecular Weight |
408.8 g/mol |
IUPAC Name |
2-(benzotriazol-1-yl)-1-[4-(2-chloro-6-nitrophenoxy)phenyl]ethanone |
InChI |
InChI=1S/C20H13ClN4O4/c21-15-4-3-7-18(25(27)28)20(15)29-14-10-8-13(9-11-14)19(26)12-24-17-6-2-1-5-16(17)22-23-24/h1-11H,12H2 |
InChI Key |
MQGWDWRVTZVUDK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2CC(=O)C3=CC=C(C=C3)OC4=C(C=CC=C4Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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